molecular formula C16H14O2S B14689631 Methyl 3-phenyl-3-(phenylsulfanyl)prop-2-enoate CAS No. 34875-13-3

Methyl 3-phenyl-3-(phenylsulfanyl)prop-2-enoate

Cat. No.: B14689631
CAS No.: 34875-13-3
M. Wt: 270.3 g/mol
InChI Key: YGTAIVSANUZYGZ-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-3-(phenylsulfanyl)prop-2-enoate is an organic compound with the molecular formula C17H14O2S It is a derivative of cinnamic acid, where the phenyl group is substituted with a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-phenyl-3-(phenylsulfanyl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl cinnamate with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-3-(phenylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (HO) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH) can be employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated esters.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-phenyl-3-(phenylsulfanyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 3-phenyl-3-(phenylsulfanyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The phenylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl cinnamate: A related compound without the phenylsulfanyl group.

    Phenylsulfanyl derivatives: Compounds with similar structures but different substituents on the phenylsulfanyl group.

Uniqueness

Methyl 3-phenyl-3-(phenylsulfanyl)prop-2-enoate is unique due to the presence of both the phenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

34875-13-3

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

methyl 3-phenyl-3-phenylsulfanylprop-2-enoate

InChI

InChI=1S/C16H14O2S/c1-18-16(17)12-15(13-8-4-2-5-9-13)19-14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

YGTAIVSANUZYGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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